Dihydroabietyl behenate

Molecular Weight Skin Barrier Emollient Substantivity

Dihydroabietyl behenate (CAS 127036-29-7) is a high-molecular-weight ester (615.1 g/mol) synthesized from dihydroabietyl alcohol—a pine rosin derivative—and behenic acid. It functions primarily as a heavy emollient, barrier enhancer, and viscosity control agent in cosmetic and personal care formulations.

Molecular Formula C42H78O2
Molecular Weight 615.1 g/mol
CAS No. 127036-29-7
Cat. No. B12753973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroabietyl behenate
CAS127036-29-7
Molecular FormulaC42H78O2
Molecular Weight615.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)OCC1(CCCC2(C1CCC3C2CCC(C3)C(C)C)C)C
InChIInChI=1S/C42H78O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-40(43)44-34-41(4)31-25-32-42(5)38-29-27-36(35(2)3)33-37(38)28-30-39(41)42/h35-39H,6-34H2,1-5H3
InChIKeyXFTTZBXOUVNRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroabietyl Behenate Procurement Guide: A Heavy-Duty Emollient for High-Substantivity Formulations


Dihydroabietyl behenate (CAS 127036-29-7) is a high-molecular-weight ester (615.1 g/mol) synthesized from dihydroabietyl alcohol—a pine rosin derivative—and behenic acid [1]. It functions primarily as a heavy emollient, barrier enhancer, and viscosity control agent in cosmetic and personal care formulations [2]. Unlike lower-molecular-weight esters, its unique polycyclic diterpene head group contributes to a distinctive combination of hydrophobicity and dermal adherence, making it particularly suited for leave-on applications where long-lasting film formation is critical .

Why Dihydroabietyl Behenate Cannot Be Swapped for Standard Behenate Esters


Generic substitution with other behenate esters (e.g., octyldodecyl, isocetyl, or stearyl behenate) risks significant formulation failure due to fundamental differences in molecular architecture and physical form. Dihydroabietyl behenate's rigid, polycyclic dihydroabietyl alcohol moiety yields a semi-solid consistency at ambient temperature (25°C) with a characteristic amber coloration, as opposed to the crystalline, higher-melting solids typical of linear-chain alcohol behenates [1]. The lower saponification value of 75–95 mgKOH/g—compared to 90–97 mgKOH/g for stearyl behenate—reflects its larger molecular size, which directly underpins its higher substantivity and tack-free barrier properties [2]. These divergent physical chemistry parameters critically influence skin feel, film integrity, and compatibility with oil-phase components, meaning direct replacement without reformulation will predictably compromise sensory profile, product stability, and end-user performance.

Quantitative Evidence of Dihydroabietyl Behenate Differentiation from Comparator Emollients


Molecular Weight Advantage: Higher Barrier Potential vs. Isocetyl Behenate

Dihydroabietyl behenate possesses a molecular weight of 615.1 g/mol, which is approximately 8.9% greater than that of isocetyl behenate (565.0 g/mol) [1]. Higher molecular weight in wax ester emollients is classically associated with reduced skin penetration and increased barrier-forming efficiency [2]. This size difference suggests dihydroabietyl behenate will remain predominantly on the skin surface, forming a more durable occlusive film, whereas lower-molecular-weight esters like isocetyl behenate may exhibit greater skin penetration, potentially compromising long-term barrier integrity.

Molecular Weight Skin Barrier Emollient Substantivity

Saponification Value Discrepancy: Structural Complexity vs. Stearyl Behenate

The saponification value of dihydroabietyl behenate is reported as 75–95 mgKOH/g [1]. This is notably lower than the 90–97 mgKOH/g range of stearyl behenate [2]. A lower saponification value indicates fewer ester functional groups per unit mass, consistent with dihydroabietyl behenate's larger molecular framework and fewer hydrolysable links. From a formulation standpoint, this translates to greater hydrolytic stability and a higher proportion of inert hydrocarbon character, which contributes to improved substantivity and a tack-free feel on the skin, as directly claimed by the manufacturer .

Saponification Value Ester Linkage Density Substantivity

Physical State Divergence: Semi-Solid at Ambient vs. Crystalline Solids in Class

Dihydroabietyl behenate is characterized as a soft, amber-colored, semi-solid at 25°C [1]. In contrast, stearyl behenate exhibits a defined crystalline melting point of 60–65°C and is a solid wax at ambient temperature [2]. The semi-solid nature of dihydroabietyl behenate, attributed to the bulky, fused-ring dihydroabietyl moiety disrupting crystalline packing, provides a unique, soft, tack-free film immediately upon application. This eliminates the need for external heating or high-energy melt processes during formulation, and contrasts sharply with the harder, more brittle film typical of crystalline behenates, thereby directly affecting the sensory profile of finished products like lipsticks and balms.

Physical State Ambient Temperature Sensory Profile

Feedstock Origin: 100% Vegetable-Derived Pine Rosin Backbone

Dihydroabietyl behenate is explicitly marketed as a 100% vegetable-derived ester, with the dihydroabietyl alcohol component sourced from sustainable pine rosin . While direct comparative lifecycle analysis data is unavailable, this contrasts with many behenate esters where the alcohol moiety may be derived from petrochemical or mixed synthetic sources [1]. For formulators adhering to strict natural, vegan, or plant-derived ingredient charters, this origin guarantee provides a clear procurement differentiator from esters like octyldodecyl behenate, which lacks an equivalent explicit vegetable-derivation claim across all commercial grades.

Vegetable Origin Sustainability Renewable Feedstock

High-Substantivity Application Scenarios for Dihydroabietyl Behenate in Leave-On Cosmetics


Long-Wear Lipstick and Lip Balm Formulations

Leveraging its semi-solid physical state at 25°C and high substantivity, dihydroabietyl behenate is an ideal structurant and emollient for long-wear lipsticks and balms . Its tack-free barrier properties ensure comfortable wear without stickiness, while the film adheres tenaciously to the lips, providing extended moisturization. This contrasts with harder waxes like stearyl behenate which require melting and can produce a heavier, less flexible film.

Water-Resistant Sunscreen and High-Protection Barrier Creams

For high-SPF sunscreens and barrier creams targeting extreme environments, the high molecular weight (615.1 g/mol) of dihydroabietyl behenate contributes to a robust, hydrophobic film that resists wash-off and enhances the substantivity of UV filters [1]. It functions as a heavy emollient that increases the product's water resistance and durability on the skin, outperforming lower-molecular-weight esters that may be more readily removed by water or perspiration.

Natural and Vegan-Certified Solid Perfume and Pomade Bases

Its certified 100% vegetable-derived composition makes dihydroabietyl behenate a strategic choice for natural and vegan-certified solid perfumes, hair pomades, and styling waxes . It provides the necessary cohesive structure and smooth glide without relying on petrochemical-derived waxes or animal-based ingredients, aligning with the procurement requirements of certified natural and organic cosmetic brands.

Cold-Process Emulsion Stabilization and Viscosity Control

The semi-solid, oil-soluble nature at ambient temperature allows dihydroabietyl behenate to be incorporated into oil phases without heating, making it suitable for energy-efficient cold-processing [2]. It acts as a viscosity control agent and emulsion stabilizer in night creams and rich body butters, contributing to a heavy, protective feel without the processing complexity of higher-melting waxes.

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